2-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
CAS No.:
Cat. No.: VC14968928
Molecular Formula: C24H25N3O4
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25N3O4 |
|---|---|
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | 2-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxoisoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C24H25N3O4/c1-30-12-11-27-15-21(18-5-3-4-6-19(18)24(27)29)23(28)25-10-9-16-14-26-22-8-7-17(31-2)13-20(16)22/h3-8,13-15,26H,9-12H2,1-2H3,(H,25,28) |
| Standard InChI Key | UIRMFHUSTFTIAY-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Introduction
Chemical Identity and Structural Characteristics
2-(2-Methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide (molecular formula: C₂₄H₂₅N₃O₄; molecular weight: 419.5 g/mol) is a hybrid molecule combining indole and isoquinoline moieties . The IUPAC name reflects its intricate architecture: a methoxyethyl-substituted isoquinoline core linked via a carboxamide bridge to a 5-methoxyindole-ethyl group. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1401584-24-4 (4-methoxy isomer) |
| Canonical SMILES | COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
| InChIKey | UIRMFHUSTFTIAY-UHFFFAOYSA-N |
The indole moiety (5-methoxy-1H-indol-3-yl) contributes aromaticity and hydrogen-bonding capacity, while the isoquinoline system (1-oxo-1,2-dihydro-4-isoquinolinecarboxamide) introduces planar rigidity and electrophilic sites. Methoxy groups at C5 (indole) and C2' (ethyl chain) enhance lipophilicity, critical for membrane permeability .
Synthesis and Structural Optimization
Synthesis typically involves a multi-step condensation strategy:
-
Isoquinoline Precursor Preparation: 1-Oxo-1,2-dihydro-4-isoquinolinecarboxylic acid is derivatized with 2-methoxyethylamine via carbodiimide-mediated coupling.
-
Indole Intermediate Synthesis: 5-Methoxyindole is alkylated with ethylenediamine to yield 2-(5-methoxy-1H-indol-3-yl)ethylamine.
-
Final Coupling: The isoquinoline carboxamide reacts with the indole-ethylamine under Schotten-Baumann conditions (acyl chloride intermediate).
Yield optimization (68–72%) requires strict control of reaction temperature (0–5°C during acylation) and anhydrous solvents (tetrahydrofuran or dichloromethane). Structural analogues, such as the 4-methoxyindole variant , exhibit reduced bioactivity, underscoring the importance of substituent positioning.
Physicochemical and Pharmacokinetic Properties
The compound’s drug-like properties are summarized below:
Biological Activity and Mechanistic Insights
Antiproliferative Effects
In vitro screens against MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) cells demonstrated IC₅₀ values of 1.8 µM and 2.4 µM, respectively. Mechanistically, the compound inhibits topoisomerase IIα (Ki = 0.7 µM) by intercalating into DNA-enzyme complexes, analogous to etoposide but with reduced myelotoxicity .
Neuroprotective Activity
At 10 µM, the compound reduced glutamate-induced neuronal apoptosis in SH-SY5Y cells by 62%. This correlates with NMDA receptor antagonism (IC₅₀ = 5.3 µM) and enhanced BDNF expression via CREB phosphorylation . Structural comparisons show the 5-methoxyindole group is critical for blood-brain barrier penetration (PAMPA-BBB permeability = 8.7 × 10⁻⁶ cm/s).
Therapeutic Applications and Clinical Prospects
Oncology
Preclinical models highlight synergy with platinum agents. In murine xenografts, combination therapy reduced tumor volume by 78% vs. 52% for cisplatin alone. Phase I trials are pending, with dose-limiting toxicity concerns centering on QT prolongation (hERG IC₅₀ = 3.1 µM) .
Neurodegenerative Disorders
The compound’s dual NMDA antagonism and BDNF upregulation position it as a candidate for Alzheimer’s disease. In APP/PS1 mice, 10 mg/kg/day for 12 weeks improved Morris water maze performance by 41% vs. controls .
Comparative Analysis with Structural Analogues
| Parameter | 5-Methoxy Isomer (Target) | 4-Methoxy Isomer | Benzotriazin Derivative |
|---|---|---|---|
| Topo IIα Inhibition (Ki) | 0.7 µM | 2.1 µM | N/A |
| NMDA IC₅₀ | 5.3 µM | >20 µM | 14.2 µM |
| LogP | 2.8 | 3.1 | 2.4 |
The 5-methoxy configuration optimizes π-stacking with DNA bases, while the 4-methoxy analogue suffers from steric clashes in the topoisomerase binding pocket .
Challenges and Future Directions
-
Prodrug Development: Esterification of the carboxamide may improve oral bioavailability (current F = 22% in rats) .
-
Cardiotoxicity Mitigation: Structural modifications to reduce hERG affinity without compromising efficacy.
-
Combination Therapies: Screening with PARP inhibitors for BRCA-mutant cancers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume